molecular formula C8H6INO2 B1342704 4-Hydroxy-3-iodo-5-methoxybenzonitrile CAS No. 834907-45-8

4-Hydroxy-3-iodo-5-methoxybenzonitrile

Cat. No.: B1342704
CAS No.: 834907-45-8
M. Wt: 275.04 g/mol
InChI Key: LSVSSLQMWDSYLM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodo-5-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO2 and a molecular weight of 275.05 g/mol It is characterized by the presence of a hydroxyl group, an iodine atom, a methoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodo-5-methoxybenzonitrile typically involves the iodination of 4-Hydroxy-3-methoxybenzonitrile. The reaction can be carried out using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-iodo-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The nitrile group can be reduced to form an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include 4-Hydroxy-3-methoxybenzaldehyde or 4-Hydroxy-3-methoxybenzoic acid.

    Reduction Reactions: Products include 4-Hydroxy-3-iodo-5-methoxybenzylamine.

Scientific Research Applications

4-Hydroxy-3-iodo-5-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodo-5-methoxybenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets due to halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Hydroxy-5-methoxybenzonitrile: Lacks both the iodine and the nitrile group, resulting in different chemical properties.

    3-Iodo-4-methoxybenzonitrile: Similar structure but with different positioning of the functional groups, leading to different reactivity.

Uniqueness

4-Hydroxy-3-iodo-5-methoxybenzonitrile is unique due to the presence of both the iodine and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

4-hydroxy-3-iodo-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVSSLQMWDSYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598864
Record name 4-Hydroxy-3-iodo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834907-45-8
Record name 4-Hydroxy-3-iodo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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